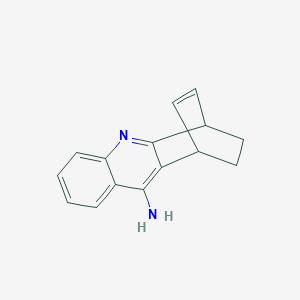
1,4-Dihydro-1,4-ethanoacridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydro-1,4-ethanoacridin-9-amine is a heterocyclic compound characterized by its unique structure, which includes a bicyclic system fused with an acridine core. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its biological activity and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1,4-ethanoacridin-9-amine typically involves the reaction of aminobenzonitrile with 1,2-dibromoethane in the presence of a base such as diethyl ether . The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency. The purification of the compound is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-1,4-ethanoacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, reduced amines, and substituted acridines .
Scientific Research Applications
1,4-Dihydro-1,4-ethanoacridin-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules like DNA.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dihydro-1,4-ethanoacridin-9-amine involves its interaction with molecular targets such as DNA and enzymes. The compound intercalates into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 9-amino-1,4-dihydro-1,4-ethanoacridine
- 1,4-dihydro-1,4-ethano-9-acridinamine
Comparison
Compared to similar compounds, 1,4-Dihydro-1,4-ethanoacridin-9-amine exhibits unique properties such as higher stability and specific biological activity. Its structure allows for more efficient intercalation into DNA, making it a more potent agent in biological applications .
Properties
CAS No. |
116207-36-4 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-azatetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10,13-hexaen-10-amine |
InChI |
InChI=1S/C15H14N2/c16-14-11-3-1-2-4-12(11)17-15-10-7-5-9(6-8-10)13(14)15/h1-5,7,9-10H,6,8H2,(H2,16,17) |
InChI Key |
UHMRSHXHRITBAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C3=C(C4=CC=CC=C4N=C23)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


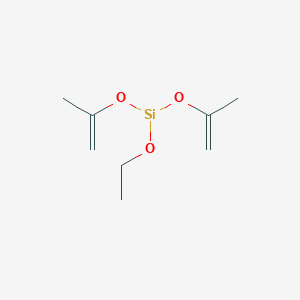

![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)
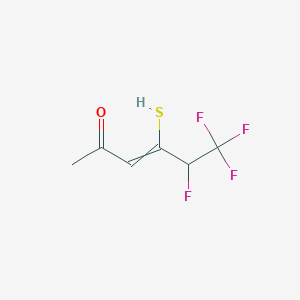
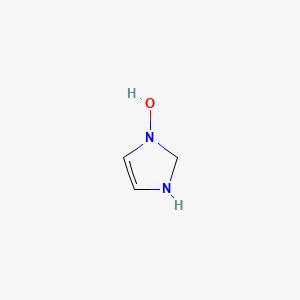
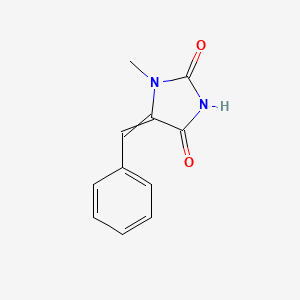
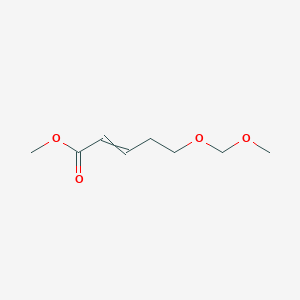
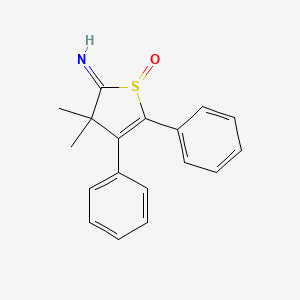
![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)
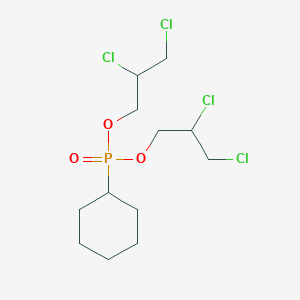
![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
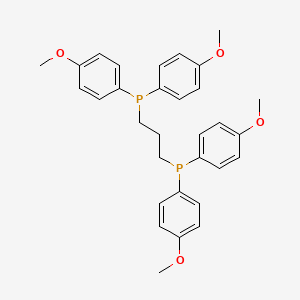
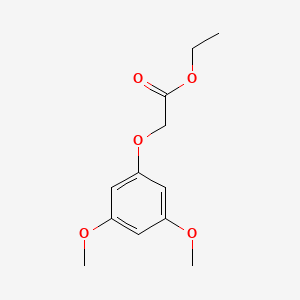
![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)
